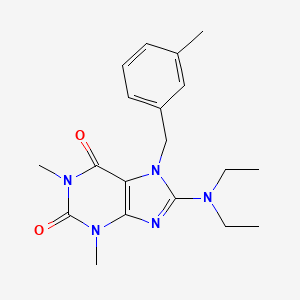
8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Application in Diabetes Treatment
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences and Diabetes Research .
Summary of the Application
The compound has been used in the design and synthesis of pyrrolo [2,3-d]pyrimidine-based analogues, which have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
Methods of Application or Experimental Procedures
The analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme. In vitro antidiabetic analysis was performed to assess their antidiabetic action .
Results or Outcomes
The in vitro antidiabetic analysis demonstrated excellent antidiabetic action for compounds 5b, 6c, 7a, and 7b, with IC 50 values in the 0.252–0.281 mM range .
Application as Antimicrobial and Antiviral Agents
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences and Infectious Disease Research .
Summary of the Application
The compound has been used in the synthesis of pyrrolo [2,3-d]pyrimidine derivatives, which have been evaluated as a novel class of antimicrobial and antiviral agents .
Methods of Application or Experimental Procedures
The derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .
Results or Outcomes
Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .
Application in Antioxidant and Antitumor Activities
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences and Cancer Research .
Summary of the Application
The compound has been used in the synthesis of new acrylonitrile derivatives, which have been evaluated for their antioxidant and antitumor activities .
Methods of Application or Experimental Procedures
The acrylonitrile derivatives were synthesized by reacting the compound with various secondary amines in boiling ethanol . The resulting compounds were then evaluated for their antioxidant and antitumor activities .
Results or Outcomes
The results showed that compound 14 had significantly higher ABTS and antitumor activities than the other compounds . In addition, compounds 9, 11, 15, 16, 22, 23, 24, and 25 showed potent activity against the HepG2 cell line, while compounds 16, 22, and 25 showed potent activity against the WI-38 cell line . Compounds 16 and 22 also showed strong resistance against the VERO cell line .
Application as Antimicrobial and Antiviral Agents
Summary of the Application
The compound has been used in the synthesis of new pyrrolo [2,3-d]pyrimidine derivatives, which have been evaluated as a novel class of antimicrobial and antiviral agents .
Results or Outcomes
Application in Antitumor Activities
Summary of the Application
The compound has been used in the synthesis of new acrylonitrile derivatives, which have been evaluated for their antitumor activities .
Methods of Application or Experimental Procedures
The acrylonitrile derivatives were synthesized by reacting the compound with various secondary amines in boiling ethanol . The resulting compounds were then evaluated for their antitumor activities .
Propriétés
IUPAC Name |
8-(diethylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-6-23(7-2)18-20-16-15(17(25)22(5)19(26)21(16)4)24(18)12-14-10-8-9-13(3)11-14/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJYUVCDLWUOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(diethylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

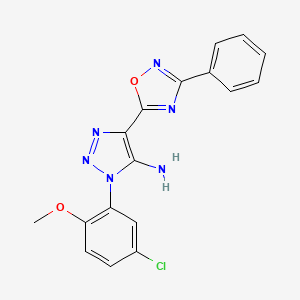
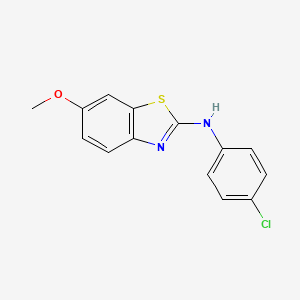
![Tert-butyl N-[(5-bromo-4-methyl-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B2805593.png)
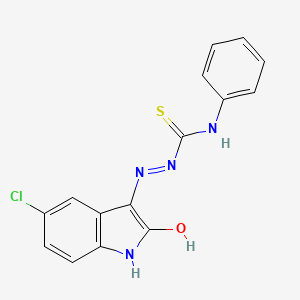
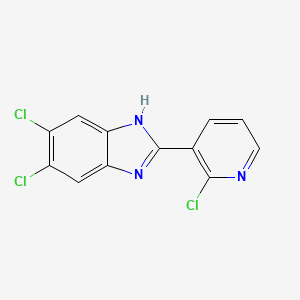
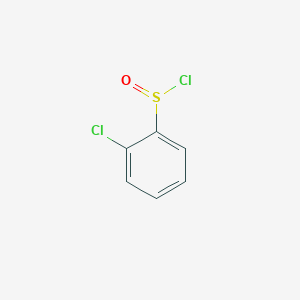
![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate](/img/structure/B2805602.png)
![2-[(3-Methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2805603.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)
![N-[1-(4-Cyanophenyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2805606.png)
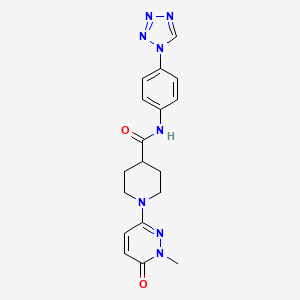
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)
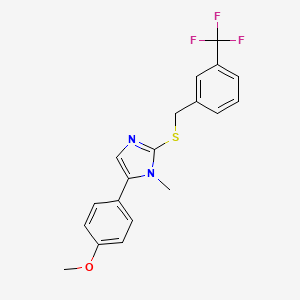
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)